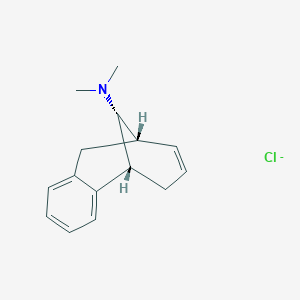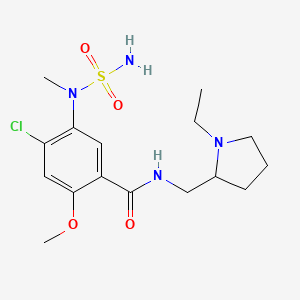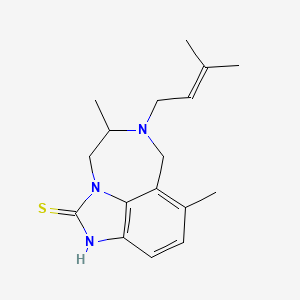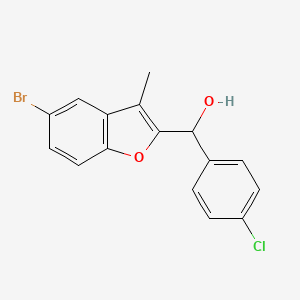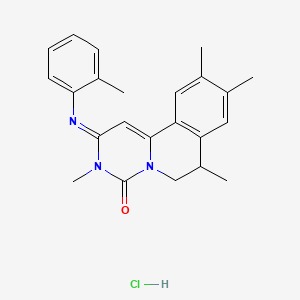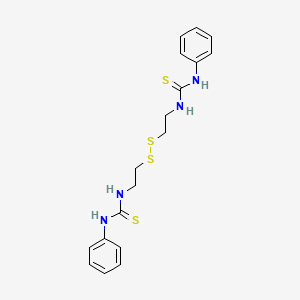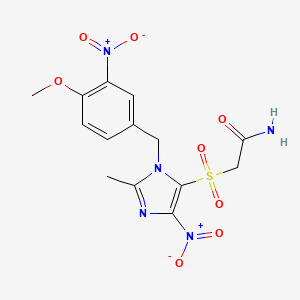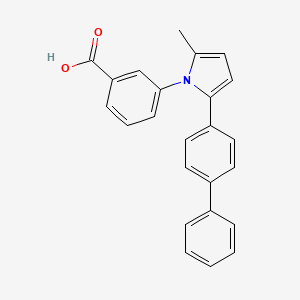
3-(2-(1,1'-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a biphenyl group, a pyrrole ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The biphenyl and pyrrole moieties can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl derivatives: Compounds like 4-biphenylcarboxylic acid and 4-biphenylamine share structural similarities with 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole and 1-phenylpyrrole are structurally related.
Uniqueness
The uniqueness of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid lies in its combination of biphenyl, pyrrole, and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
91306-96-6 |
|---|---|
Fórmula molecular |
C24H19NO2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-[2-methyl-5-(4-phenylphenyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H19NO2/c1-17-10-15-23(25(17)22-9-5-8-21(16-22)24(26)27)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h2-16H,1H3,(H,26,27) |
Clave InChI |
OTMGSPXROLQQBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


